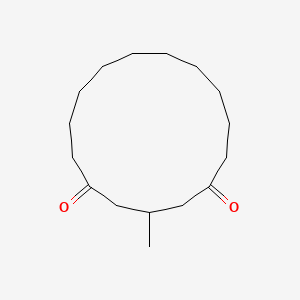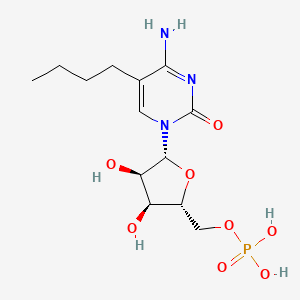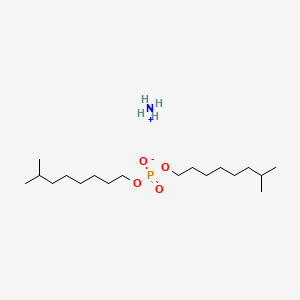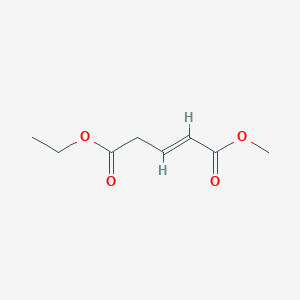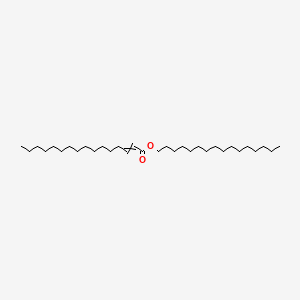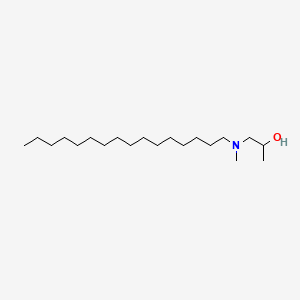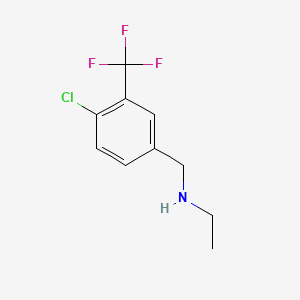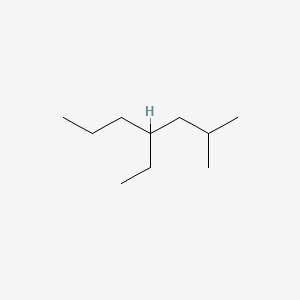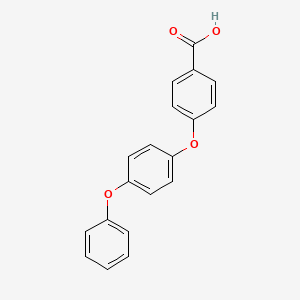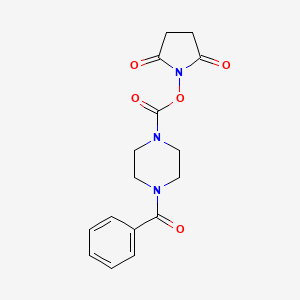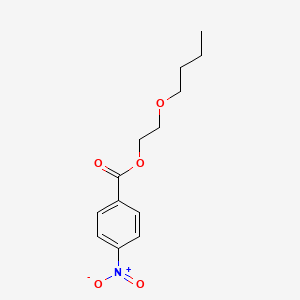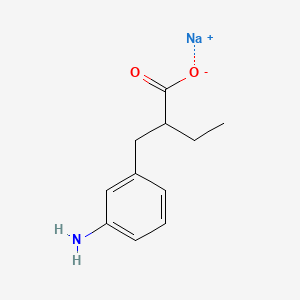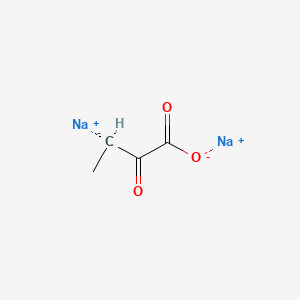
Sodium 2-oxobutyrate, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-oxobutyrate, monosodium salt, also known as 2-oxobutanoic acid sodium salt, is a chemical compound with the molecular formula CH₃CH₂COCOONa. It is a sodium salt of 2-oxobutyric acid and is commonly used in various scientific and industrial applications. This compound is known for its role in biochemical processes and its utility in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-oxobutyrate can be synthesized through the reaction of 2-oxobutyric acid with sodium hydroxide. The reaction typically involves dissolving 2-oxobutyric acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of sodium 2-oxobutyrate.
Industrial Production Methods: In industrial settings, sodium 2-oxobutyrate is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxobutanoic acid.
Reduction: It can be reduced to form butyric acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: 2-oxobutanoic acid.
Reduction: Butyric acid.
Substitution: Various substituted butyrates depending on the nucleophile used.
Scientific Research Applications
Sodium 2-oxobutyrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and metal complexes.
Biology: It serves as a substrate for the determination of lactate dehydrogenase isoenzymes.
Medicine: It is used in the synthesis of antiviral agents and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of sodium 2-oxobutyrate involves its role as a substrate in biochemical reactions. It participates in metabolic pathways where it is converted into other compounds through enzymatic reactions. The molecular targets and pathways involved include enzymes such as lactate dehydrogenase, which catalyzes the conversion of sodium 2-oxobutyrate to other metabolites .
Comparison with Similar Compounds
Sodium 2-oxobutyrate is similar to other sodium salts of carboxylic acids, such as:
- Sodium acetate (CH₃COONa)
- Sodium propionate (CH₃CH₂COONa)
- Sodium butyrate (CH₃CH₂CH₂COONa)
Uniqueness: What sets sodium 2-oxobutyrate apart is its keto group, which imparts unique reactivity and makes it a valuable intermediate in various chemical reactions. Unlike other sodium carboxylates, sodium 2-oxobutyrate can participate in keto-enol tautomerism, adding to its versatility in synthetic applications .
Properties
CAS No. |
71686-00-5 |
|---|---|
Molecular Formula |
C4H4Na2O3 |
Molecular Weight |
146.05 g/mol |
IUPAC Name |
disodium;2-oxobutanoate |
InChI |
InChI=1S/C4H5O3.2Na/c1-2-3(5)4(6)7;;/h2H,1H3,(H,6,7);;/q-1;2*+1/p-1 |
InChI Key |
HRFHEBSJTFRQPT-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C(=O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


